molecular formula C35H39N5O10 B8106226 Dnp-peg4-dbco

Dnp-peg4-dbco

Cat. No.: B8106226
M. Wt: 689.7 g/mol
InChI Key: QEBKLLLFFHAWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dnp-peg4-dbco is a compound that serves as a polyethylene glycol (PEG) linker containing a dinitrophenyl (DNP) moiety and a dibenzocyclooctyne (DBCO) moiety. The DNP moiety is involved in biological applications such as participating in ion transport across membranes, while the DBCO moiety is commonly used for copper-free click chemistry reactions due to its strain-promoted high energy. The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-peg4-dbco typically involves the conjugation of a DNP moiety to a PEG linker, followed by the attachment of a DBCO moiety. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling reactions. The specific steps and reagents used can vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to monitor the consistency of the product. The compound is typically produced in bulk and stored under specific conditions to maintain its stability .

Mechanism of Action

The mechanism of action of Dnp-peg4-dbco involves its ability to participate in click chemistry reactions, particularly SPAAC, due to the high strain energy of the DBCO moiety. This allows for the efficient and selective conjugation of the compound to azide-containing molecules. The DNP moiety can also interact with biological membranes, facilitating ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dnp-peg4-dbco is unique due to its ability to undergo copper-free click chemistry reactions, making it suitable for applications where copper ions could be detrimental. Additionally, the combination of the DNP and DBCO moieties provides versatility in both biological and chemical applications .

Properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39N5O10/c41-34(37-15-13-35(42)38-26-29-7-2-1-5-27(29)9-10-28-6-3-4-8-32(28)38)14-17-47-19-21-49-23-24-50-22-20-48-18-16-36-31-12-11-30(39(43)44)25-33(31)40(45)46/h1-8,11-12,25,36H,13-24,26H2,(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBKLLLFFHAWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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